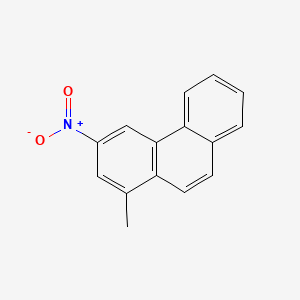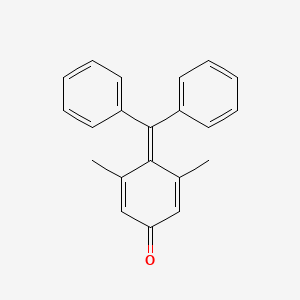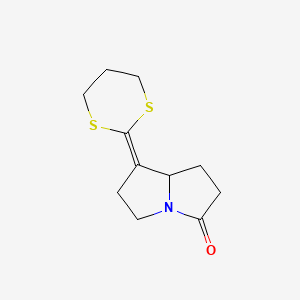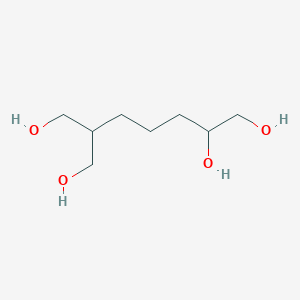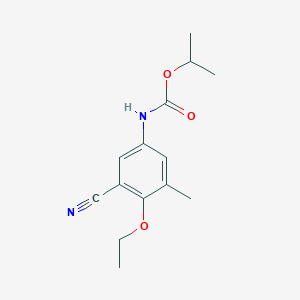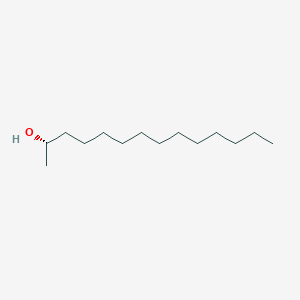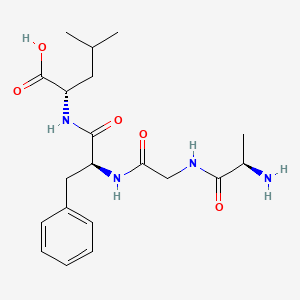
Ajugarin-IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajugarin-IV is a neo-clerodane diterpene isolated from the plant Ajuga remota.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ajugarin-IV involves several steps, typically starting from simpler diterpenoid precursors. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the neo-clerodane structure .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Ajuga remota, remains a viable method. This process involves harvesting the plant, followed by solvent extraction and purification techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Ajugarin-IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diterpene structure.
Reduction: Used to alter specific double bonds or functional groups.
Substitution: Involves replacing one functional group with another, often to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying neo-clerodane diterpenes and their reactivity.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
Ajugarin-IV exerts its effects primarily through its interaction with specific molecular targets. Its insecticidal activity is believed to involve disruption of the nervous system in insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with neurotransmitter function .
Comparison with Similar Compounds
Ajugarin-IV is part of a larger group of neo-clerodane diterpenes, which include compounds like ajugarin-I, ajugarin-II, and ajugarin-III. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific insecticidal properties and the particular arrangement of its functional groups .
List of Similar Compounds
- Ajugarin-I
- Ajugarin-II
- Ajugarin-III
- Clerodin
- Lupulin A, B, and D
Properties
CAS No. |
82225-47-6 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C23H34O6/c1-14-11-19(29-15(2)24)23(4)17(21(26)27-5)7-6-8-18(23)22(14,3)10-9-16-12-20(25)28-13-16/h12,14,17-19H,6-11,13H2,1-5H3/t14-,17+,18-,19+,22+,23+/m1/s1 |
InChI Key |
IPBJLEBCIOWRHJ-IKZNSBIOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CCC3=CC(=O)OC3)C(=O)OC)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


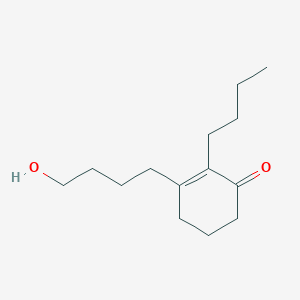


![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
